molecular formula C9H5BrCl2N2O B1445579 6-Bromo-2,4-dichloro-8-methoxyquinazoline CAS No. 864292-36-4

6-Bromo-2,4-dichloro-8-methoxyquinazoline

Cat. No. B1445579
M. Wt: 307.96 g/mol
InChI Key: SKBFVHGHVQYHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,4-dichloro-8-methoxyquinazoline (6-Br-2,4-DCHQ) is a synthetic compound that has been widely used in scientific research for its potential applications in medicinal chemistry, drug discovery, and biochemical research. It is a quinazoline derivative that is composed of a bromine atom attached to a 2,4-dichloro-8-methoxyquinazoline ring. 6-Br-2,4-DCHQ is a highly versatile compound that has been used in a variety of research applications, including cancer research, drug discovery, and biochemical studies.

Scientific Research Applications

Synthesis and Intermediates

  • Telescoping Process in Synthesis : The related compound, 5-bromo-2-methylamino-8-methoxyquinazoline, an intermediate in drug discoveries, was synthesized more efficiently by reducing isolation processes and increasing yield, indicating potential for optimizing synthesis routes involving similar compounds (Nishimura & Saitoh, 2016).

  • Synthesis of Halogenated Quinolines : Research on the synthesis of various halogenated quinolines, including those similar to 6-Bromo-2,4-dichloro-8-methoxyquinazoline, shows their utility as key building blocks in antimicrobial drug discovery (Flagstad et al., 2014).

  • Synthesis of Quinazoline Derivatives : A study on the synthesis of 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, a key intermediate for vandetanib, highlights the relevance of such compounds in developing antagonists for specific receptors (Li Rong-dong, 2011).

Chemical Properties and Applications

  • Crystal Structure Analysis : Studies on the crystal structure of similar quinazoline compounds provide insights into their molecular interactions, which is crucial for understanding their potential applications in medicinal chemistry (Zhou et al., 2022).

  • Chemosensor Development : Research on 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, a compound with similarities to 6-Bromo-2,4-dichloro-8-methoxyquinazoline, revealed its potential as a chemosensor for detecting specific metal ions (Prodi et al., 2001).

  • Anti-Tuberculosis Activity : A study on derivatives of N -((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)- N -(furan-2-yl-methyl)-2-morpholinoacetamide demonstrated anti-tuberculosis activities, indicating potential medical applications of similar quinoline derivatives (Bai et al., 2011).

properties

IUPAC Name

6-bromo-2,4-dichloro-8-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2N2O/c1-15-6-3-4(10)2-5-7(6)13-9(12)14-8(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBFVHGHVQYHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1N=C(N=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743555
Record name 6-Bromo-2,4-dichloro-8-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,4-dichloro-8-methoxyquinazoline

CAS RN

864292-36-4
Record name 6-Bromo-2,4-dichloro-8-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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